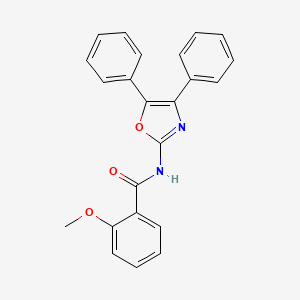
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a diphenyl-oxazole moiety attached to a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone and benzoyl chloride, under acidic conditions.
Attachment of the Methoxybenzamide Group: The methoxybenzamide group can be introduced by reacting the oxazole derivative with 2-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation Products: Oxidized oxazole derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted oxazole derivatives with various functional groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the development of advanced materials, such as polymers and hydrogels, with specific properties for various applications.
Mechanism of Action
The mechanism of action of N1-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.
Diphenyl Oxazole Derivatives: Compounds with similar diphenyl-oxazole moieties but different functional groups attached.
Methoxybenzamide Derivatives: Compounds with methoxybenzamide groups but different heterocyclic structures.
Uniqueness
N~1~-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide is unique due to its specific combination of the diphenyl-oxazole moiety and the methoxybenzamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C23H18N2O3/c1-27-19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(28-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26) |
InChI Key |
MTBKSLVHLVNVOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















